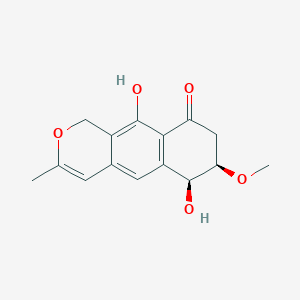

Blepharocalyxin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

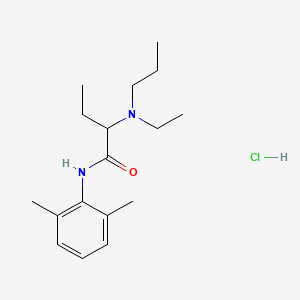

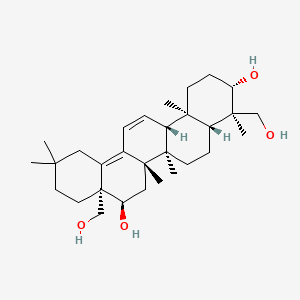

Blepharocalyxin E is a natural product found in Alpinia roxburghii and Alpinia blepharocalyx with data available.

科学的研究の応用

Antiproliferative Activity

Blepharocalyxin E, isolated from the seeds of Alpinia blepharocalyx, has shown significant antiproliferative activity. It exhibits potent activity against murine colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cells. This compound displayed an ED50 value of 9.02 μM against HT-1080 fibrosarcoma cells, indicating its potential as an anticancer agent (Tezuka, Ali, Banskota, & Kadota, 2000).

Novel Carbon Framework

Research indicates that this compound, along with Blepharocalyxins C and D, possess a novel carbon framework. These compounds are dimeric diarylheptanoids consisting of two diarylheptanoid units, contributing to their unique structural and functional properties (Ali, Tezuka, Banskota, & Kadota, 2001).

Structural Elucidation

The structural elucidation of this compound has been accomplished through advanced spectroscopic techniques. This has provided a deeper understanding of its chemical nature, essential for exploring its potential applications in various scientific fields (Prasain et al., 1998).

Synthesis Approaches

Efforts have been made to develop synthetic approaches for this compound. These approaches aim to create analogues and derivatives, which can enhance the understanding of its biological activities and potential therapeutic applications (Polat Cakir & Mead, 2004).

Pharmacological Insights

This compound is part of a broader study on diarylheptanoids from Alpinia blepharocalyx, which are investigated for their various pharmacological properties, including antiproliferative and anti-inflammatory effects. This research contributes to a broader understanding of the therapeutic potential of these compounds (Kadota et al., 2003).

特性

分子式 |

C54H54O11 |

|---|---|

分子量 |

879 g/mol |

IUPAC名 |

(E)-1-[2,4-dihydroxy-3-[(2S,3R,4R,6S)-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethyl]oxan-4-yl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C54H54O11/c1-64-49-32-48(62)51(53(63)52(49)47(61)30-13-35-10-23-41(58)24-11-35)46-31-44(29-12-34-8-21-40(57)22-9-34)65-54(37-16-27-43(60)28-17-37)50(46)45(36-14-25-42(59)26-15-36)4-2-3-38(55)18-5-33-6-19-39(56)20-7-33/h2,4,6-11,13-17,19-28,30,32,38,44-46,50,54-60,62-63H,3,5,12,18,29,31H2,1H3/b4-2+,30-13+/t38-,44+,45-,46-,50+,54-/m1/s1 |

InChIキー |

HIWNJCMWCICIHA-SOPVFMOZSA-N |

異性体SMILES |

COC1=C(C(=C(C(=C1)O)[C@@H]2C[C@@H](O[C@@H]([C@H]2[C@H](/C=C/C[C@H](CCC3=CC=C(C=C3)O)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)O)C(=O)/C=C/C7=CC=C(C=C7)O |

正規SMILES |

COC1=C(C(=C(C(=C1)O)C2CC(OC(C2C(C=CCC(CCC3=CC=C(C=C3)O)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)CCC6=CC=C(C=C6)O)O)C(=O)C=CC7=CC=C(C=C7)O |

同義語 |

blepharocalyxin E |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1244666.png)

![2-hydroxy-N'-[(E)-(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B1244668.png)

![methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1244674.png)

![methyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-16-carboxylate](/img/structure/B1244678.png)

![Pentanamide, N-[2-(1H-indol-3-yl)ethyl]-3-methyl-2-oxo-](/img/structure/B1244679.png)

![5-[[6-formyl-4-oxo-2-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridin-3-yl]disulfanyl]-4-oxo-6-(2-pentyl-1,3-oxazol-4-yl)-1H-pyridine-2-carbaldehyde](/img/structure/B1244681.png)